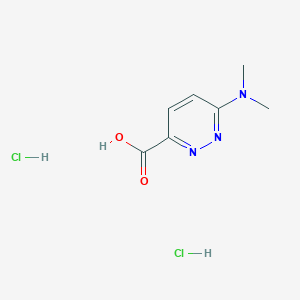

6-(Dimethylamino)pyridazine-3-carboxylic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

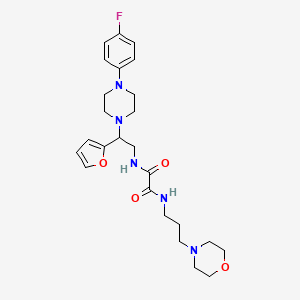

The compound "6-(Dimethylamino)pyridazine-3-carboxylic acid; dihydrochloride" is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of the dimethylamino group at the 6-position and a carboxylic acid group at the 3-position suggests potential reactivity and a basis for further chemical modifications.

Synthesis Analysis

The synthesis of related pyridazine compounds has been explored in various studies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share a similar core structure to the compound of interest, involves a low-temperature aryl bromide-to-alcohol conversion as the final step . Another study reports the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which exhibit pharmacological activities, suggesting a methodological framework that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been studied using X-ray diffraction techniques. For example, the crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone and its inclusion compound with water have been investigated, revealing how molecules are linked into dimers by hydrogen bonds . This information can provide insights into the potential molecular geometry and intermolecular interactions of "6-(Dimethylamino)pyridazine-3-carboxylic acid; dihydrochloride".

Chemical Reactions Analysis

The reactivity of pyridazine derivatives has been explored in various contexts. For instance, the reactivities of pyridinols toward peroxyl radicals in organic solutions have been examined, revealing that some pyridinols are effective antioxidants . Additionally, transformations of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate have been studied, leading to the synthesis of substituted pyrimidines, which may offer insights into the types of chemical reactions that "6-(Dimethylamino)pyridazine-3-carboxylic acid; dihydrochloride" could undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be inferred from related compounds. For example, the basicities of pyridinols were found to approach physiological pH with increasing electron density in the ring, and their stability to air oxidation was assessed . The crystal packing of 4-dimethylaminopyridine with carboxylic acids has been analyzed, revealing the importance of hydrogen bonding and other noncovalent interactions in the stability of these compounds . These studies provide a foundation for understanding the potential properties of "6-(Dimethylamino)pyridazine-3-carboxylic acid; dihydrochloride", such as solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Prostacyclin Biosynthesis and Thromboxane Formation

Research indicates that compounds related to 6-(Dimethylamino)pyridazine-3-carboxylic acid dihydrochloride, such as 3-dimethylamino 5-(2',6'-dichlorobenzylidene) 6-methyl (4H)-pyridazine (PC 89), impact prostacyclin (PGI2) biosynthesis and thromboxane (TXA2) formation. These processes are critical in cardiovascular health, suggesting potential therapeutic applications in conditions like myocardial ischemia and atherosclerosis (Pham et al., 1985).

Synthesis and Reactivity

The compound's derivatives, like ethyl 3-[(dimethylamino)methylidene]pyruvate, are used in regioselective synthesis of various chemical structures, indicating its utility in complex organic synthesis processes. This includes the formation of ethyl 1H-pyrazole-5-carboxylates and 1H-pyrazole-3,4-dicarboxylates, demonstrating its versatility in synthesizing different chemical structures (Hanzlowsky et al., 2003).

Antimicrobial and Anti-inflammatory Activities

Derivatives of 6-(Dimethylamino)pyridazine-3-carboxylic acid have been found to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting their potential in antimicrobial applications. This includes compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid (Bildirici et al., 2007).

Platelet Aggregation Inhibition

Research into pyridazine derivatives, including those structurally related to 6-(Dimethylamino)pyridazine-3-carboxylic acid, has shown potential in the inhibition of platelet aggregation. This suggests a possible role in preventing thrombosis and other cardiovascular complications (Estevez et al., 1998).

Monoamine Oxidase Inhibition

The derivatives of 6-(Dimethylamino)pyridazine-3-carboxylic acid, such as 4-aryl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, have shown potential as monoamine oxidase inhibitors, indicating possible applications in the treatment of neurological disorders like depression (Khalafy et al., 2011).

Anticancer Potential

Recent studies on 3-alkylamino-6-allylthio-pyridazine derivatives, structurally related to 6-(Dimethylamino)pyridazine-3-carboxylic acid, have shown anti-proliferative activities against human breast cancer cells, suggesting potential applications in cancer therapeutics (Kim et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place with the container kept tightly closed .

Propiedades

IUPAC Name |

6-(dimethylamino)pyridazine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;;/h3-4H,1-2H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALWGMYNHZSHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)

![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)

![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)

![N-(2,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3010433.png)

![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3010440.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)